Product packaging for Mevalonolactone, RS-, [5-3H](Cat. No.:CAS No. 125441-02-3)

Mevalonolactone, RS-, [5-3H]

Cat. No.: B590605
CAS No.: 125441-02-3
M. Wt: 134.159
InChI Key: JYVXNLLUYHCIIH-BMCFWTDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Central Role in Primary and Secondary Metabolism

The MVA pathway is a pivotal hub in cellular metabolism, bridging primary and secondary metabolic processes. metwarebio.com It begins with the universal precursor acetyl-CoA and, through a series of enzymatic reactions, produces the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgfrontiersin.org These molecules are the fundamental units for the synthesis of all isoprenoids. wikipedia.org The pathway's activity is tightly regulated to meet the cell's demands for its various products, responding to cues related to cell growth, differentiation, and hormonal signals. metwarebio.com Its importance is underscored by its involvement in fundamental cellular processes such as cell proliferation, differentiation, and immune responses. cancertreatmentjournal.com

Precursor to a Diverse Array of Biomolecules

The products of the mevalonate (B85504) pathway are integral to a multitude of biological functions. One of its most recognized roles is in the biosynthesis of cholesterol, a vital component of eukaryotic cell membranes that modulates their fluidity and is a precursor to steroid hormones, vitamin D, and bile acids. metwarebio.commdpi.comnumberanalytics.com Beyond cholesterol, the pathway synthesizes a wide range of other critical molecules. These include:

Heme A and Ubiquinone (Coenzyme Q10): Essential components of the mitochondrial respiratory chain involved in energy production. cancertreatmentjournal.comfrontiersin.org

Dolichols: Required for the synthesis of glycoproteins. metwarebio.com

Isoprenoid intermediates for protein prenylation: Farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are used to attach isoprenoid groups to proteins like Ras, Rho, and Rab GTPases. metwarebio.commdpi.com This modification is crucial for their proper localization to cell membranes and their function in signal transduction pathways that govern cell growth and cytoskeletal organization. metwarebio.com

The diverse array of biomolecules originating from the mevalonate pathway highlights its fundamental importance in maintaining cellular homeostasis and function. cancertreatmentjournal.comnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B590605 Mevalonolactone, RS-, [5-3H] CAS No. 125441-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-methyl-5,5-ditritiooxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2T2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXNLLUYHCIIH-BMCFWTDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1(COC(=O)CC1(C)O)[3H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745474
Record name 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125441-02-3
Record name 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of the Mevalonate Pathway Using 5 3h Mevalonolactone

Initial Conversion and Activation of Mevalonate (B85504)

The journey of mevalonate through its biosynthetic pathway begins with a series of phosphorylation events, converting it into activated intermediates. The use of [5-3H]Mevalonolactone has been instrumental in dissecting these initial steps. In biological systems, mevalonolactone (B1676541) is hydrolyzed to mevalonate, which then enters the pathway. aip.org

Phosphomevalonate Kinase Reactions

Following the initial phosphorylation, phosphomevalonate kinase (PMK) catalyzes the second phosphorylation event, converting mevalonate-5-phosphate to mevalonate-5-diphosphate. wikipedia.orgmetwarebio.com This reaction also requires ATP. wikipedia.org [5-3H]Mevalonolactone, by providing a labeled substrate that is converted sequentially through the pathway, has enabled the study of PMK activity in concert with the preceding and succeeding enzymes. medchemexpress.com Unlike mevalonate kinase, phosphomevalonate kinase does not appear to be regulated by feedback inhibition from downstream isoprenoid products. mdpi.com

Diphosphomevalonate Decarboxylase Mechanism and Product Formation

The final step in the formation of the five-carbon isoprenoid precursor, isopentenyl pyrophosphate (IPP), is catalyzed by diphosphomevalonate decarboxylase (DMD), also known as mevalonate diphosphate (B83284) decarboxylase. wikipedia.orguniprot.org This enzyme facilitates an ATP-dependent decarboxylation of mevalonate-5-diphosphate to yield IPP, ADP, phosphate (B84403), and CO2. wikipedia.org The reaction mechanism is complex, involving the phosphorylation of the 3'-hydroxyl group of the substrate to form a reactive intermediate, (R)-3-phospho-5-diphosphomevalonate, which then undergoes decarboxylation and dephosphorylation. nih.gov The use of [5-3H]mevalonolactone has been essential in following the carbon skeleton through this transformation and confirming the identity of the final product, IPP.

Isomerization of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

Isopentenyl pyrophosphate (IPP), the product of the initial phase of the mevalonate pathway, exists in equilibrium with its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org This isomerization is a critical step as both IPP and DMAPP are the fundamental building blocks for the synthesis of a vast array of isoprenoids. wikipedia.org The enzyme isopentenyl pyrophosphate isomerase catalyzes this reversible reaction. wikipedia.org Tracing the tritium (B154650) label from [5-3H]Mevalonolactone through to IPP and subsequently to DMAPP allows for the investigation of the dynamics and equilibrium of this isomerization process, which is crucial for supplying the correct proportions of these precursors for downstream terpene synthesis. libretexts.org

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

The application of radiolabeled substrates like [5-3H]Mevalonolactone is fundamental to determining the kinetic parameters of the enzymes within the mevalonate pathway. These studies provide quantitative insights into enzyme efficiency and substrate affinity.

Substrate Affinity and Turnover Rates (K_m, k_cat)

By measuring the rate of formation of radiolabeled products from [5-3H]mevalonate at varying substrate concentrations, key kinetic constants such as the Michaelis constant (K_m) and the catalytic rate (k_cat) can be determined for enzymes like mevalonate kinase. For instance, recombinant mevalonate kinase from Bacopa monniera was found to have a K_m for RS-mevalonate of 331.9 µM and a k_cat of 143.82 s⁻¹. nih.gov These values provide a measure of the enzyme's affinity for its substrate and its maximum catalytic efficiency, respectively. Such data is invaluable for understanding the regulation of the pathway and for efforts in metabolic engineering.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)
Mevalonate KinaseBacopa monnieraRS-mevalonate331.9143.82
Mevalonate KinaseBacopa monnieraATP-150.9

Stereochemical Course of Enzymatic Reactions

The use of isotopically labeled compounds, such as (RS)-[5-³H]mevalonolactone, has been instrumental in elucidating the stereochemical course of enzymatic reactions within the mevalonate pathway. This pathway is responsible for the biosynthesis of a vast array of essential molecules, including cholesterol and other isoprenoids. chemrxiv.org

Initial studies focused on determining the absolute configurations of the pathway's intermediates. By feeding racemic mevalonic acid to Mycobacterium spp., it was discovered that only the (R)-enantiomer was consumed, establishing it as the natural intermediate. Consequently, the preceding and succeeding intermediates were deduced to have related absolute configurations. psu.edu

A key step in the pathway is the conversion of 5-diphosphomevalonic acid to isopentenyl pyrophosphate (IPP). The stereochemical course of this reaction has been a subject of detailed investigation. psu.edu Similarly, the reduction of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to mevalonic acid, catalyzed by HMG-CoA reductase, involves two reduction steps with NADPH. psu.edu The stereochemistry of these steps is crucial for understanding the enzyme's mechanism.

(RS)-[5-³H]mevalonolactone has been utilized to study the formation of various sesquiterpenes. For instance, the conversion of both (5R)- and (5S)-[5-³H,2-¹⁴C]mevalonate to bisabolene (B7822174) was shown to proceed without a change in the isotopic ratio, providing insights into the cyclization mechanism. hebmu.edu.cn

Furthermore, the stereochemical course of reactions catalyzed by prenyl transferases has been investigated using chirally deuterated farnesyl pyrophosphate (FPP) derived from labeled mevalonate. hebmu.edu.cn These studies, often employing techniques like high-field ²H NMR, have been pivotal in understanding the precise orientation of substrates and intermediates within the enzyme's active site. hebmu.edu.cn

Post-Translational Regulation of Mevalonate Pathway Enzymes

The activity of enzymes in the mevalonate pathway is tightly controlled not only at the transcriptional level but also through various post-translational modifications. creative-proteomics.comnumberanalytics.com These modifications provide a rapid and dynamic means of regulating metabolic flux in response to cellular needs. creative-proteomics.com Key enzymes, particularly the rate-limiting enzyme HMG-CoA reductase (HMGCR), are subject to a complex network of regulatory modifications. creative-proteomics.compnas.orgmetwarebio.com

Sumoylation Events

Recent evidence has highlighted sumoylation, the covalent attachment of a small ubiquitin-like modifier (SUMO) protein, as a significant regulatory mechanism for mevalonate pathway enzymes. pnas.orgnih.gov While much of the focus on post-translational regulation has been on HMGCR, studies have begun to explore the regulation of other enzymes in the pathway. pnas.org

One such enzyme is HMG-CoA synthase (HMGCS1), which catalyzes the first committed step in the pathway. pnas.orgnih.gov In Caenorhabditis elegans, the ortholog HMGS-1 has been shown to undergo age-dependent sumoylation. nih.govresearchgate.net This modification appears to be a conserved mechanism, as human HMGCS1 can also be sumoylated in vitro. nih.govresearchgate.net The sumoylation of HMGS-1 is a dynamic process, balanced by the activity of the SUMO protease ULP-4. nih.govresearchgate.net This regulation of HMGS-1 sumoylation state appears to orchestrate the activity of the mevalonate pathway in coordination with the organism's age. nih.gov This regulatory circuit, involving both sumoylation and de-sumoylation, suggests a sophisticated control mechanism for the initial steps of isoprenoid biosynthesis. nih.govresearchgate.net

EnzymeOrganismKey FindingsReference
HMG-CoA Synthase (HMGS-1)C. elegansUndergoes age-dependent sumoylation, which is reversed by the ULP-4 SUMO protease. nih.govresearchgate.net
HMG-CoA Synthase 1 (HMGCS1)HumanCan be sumoylated in vitro, suggesting a conserved regulatory mechanism. nih.govresearchgate.net

Ubiquitination and Proteasomal Degradation

Ubiquitination, the process of attaching ubiquitin to a substrate protein, is a well-established mechanism for targeting proteins for degradation by the proteasome. This process plays a critical role in the regulation of the mevalonate pathway, primarily by controlling the abundance of HMG-CoA reductase. frontiersin.orgnih.gov

The degradation of HMGCR is accelerated in response to high levels of sterols and mevalonate-derived metabolites. nih.gov This feedback regulation is mediated by the ubiquitin-proteasome pathway. When sterol levels are high, HMGCR undergoes a conformational change that facilitates its ubiquitination by E3 ubiquitin ligases, marking it for degradation by the 26S proteasome. metwarebio.comresearchgate.net This sterol-accelerated degradation is a crucial mechanism for maintaining cholesterol homeostasis. frontiersin.org

In yeast, the Hmg2p isozyme of HMG-R is also regulated by ubiquitination and subsequent degradation. pnas.org This process requires the ubiquitin-conjugating enzyme Ubc7p and is stimulated by farnesyl pyrophosphate (FPP), a downstream product of the mevalonate pathway. pnas.org

Beyond HMGCR, other enzymes in the pathway are also subject to ubiquitin-mediated degradation. For instance, HMG-CoA synthase (HMGS-1) levels are controlled by the ubiquitin-proteasome system, indicating that multiple points in the pathway are regulated by this mechanism. nih.govresearchgate.net Squalene (B77637) synthase (SQS), which represents a branching point in the pathway, is also targeted for proteasomal degradation in a cholesterol-dependent manner, a process involving the E3 ubiquitin ligase TRC8. biorxiv.org

EnzymeRegulatory SignalKey FindingsReference
HMG-CoA Reductase (HMGCR)High sterol levelsUndergoes ubiquitination and proteasomal degradation to maintain cholesterol homeostasis. metwarebio.comfrontiersin.orgnih.gov
HMG-CoA Reductase (Hmg2p isozyme)Farnesyl pyrophosphate (FPP)Regulated degradation mediated by ubiquitination involving the Ubc7p enzyme. pnas.org
HMG-CoA Synthase (HMGS-1)-Levels are controlled by the ubiquitin-proteasome pathway. nih.govresearchgate.net
Squalene Synthase (SQS)High cholesterol levelsTargeted for proteasomal degradation, regulated by the TRC8 E3 ubiquitin ligase. biorxiv.org

Other Modificational Control Mechanisms

In addition to sumoylation and ubiquitination, other post-translational modifications contribute to the intricate regulation of the mevalonate pathway. creative-proteomics.com These modifications allow for rapid adjustments in enzyme activity in response to various cellular signals.

Phosphorylation is a key regulatory mechanism for HMG-CoA reductase. creative-proteomics.com The enzyme is inhibited upon phosphorylation by kinases such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA). creative-proteomics.com This provides a way to link the energy status of the cell to cholesterol biosynthesis, as AMPK is activated under low-energy conditions. metwarebio.com

Acetylation is another modification that has been identified on HMGCS1, although the functional significance of this modification is still under investigation. pnas.org The presence of multiple post-translational modifications on a single enzyme suggests a complex interplay and "cross-talk" between different regulatory pathways. For example, sumoylation can sometimes trigger ubiquitination and subsequent protein degradation. pnas.org

Furthermore, protein prenylation, the attachment of isoprenoid intermediates like FPP and geranylgeranyl pyrophosphate (GGPP), is a critical post-translational modification for a variety of proteins, including small GTPases. metwarebio.comnih.gov While not a direct regulation of the pathway enzymes themselves, it represents a major downstream function of the mevalonate pathway and is essential for proper protein localization and signaling. metwarebio.com

ModificationEnzymeEffectReference
PhosphorylationHMG-CoA Reductase (HMGCR)Inhibition of enzyme activity. creative-proteomics.commetwarebio.com
AcetylationHMG-CoA Synthase 1 (HMGCS1)Identified, but functional significance is under investigation. pnas.org
Prenylation (Farnesylation/Geranylgeranylation)Various proteins (e.g., small GTPases)Essential for protein localization and function; a major downstream output of the pathway. metwarebio.comnih.gov

Cholesterol Biosynthesis and its Regulatory Nodes

The biosynthesis of cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones, begins with acetyl-CoA and proceeds through the mevalonate pathway. nih.gov The use of radiolabeled mevalonate, including [5-3H]mevalonolactone, has been fundamental in delineating the stereochemical intricacies of the enzymatic reactions that lead to cholesterol. acs.orgnih.gov

Incorporation into Squalene and Subsequent Cyclization

Following its conversion to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the radiolabeled carbon backbone from [5-3H]mevalonolactone is incorporated into farnesyl pyrophosphate (FPP). Two molecules of FPP then condense to form the C30 acyclic polyene, squalene. nih.gov This critical step is catalyzed by squalene synthase. The tritium label from the initial mevalonolactone is thus integrated into the squalene molecule. Subsequently, squalene undergoes oxidation to form 2,3-oxidosqualene (B107256), which is then cyclized by oxidosqualene-sterol synthase to produce lanosterol (B1674476), the first steroidal intermediate in the pathway. nih.govasm.org

Lanosterol Formation and Downstream Sterol Maturation

The formation of lanosterol from the linear 2,3-oxidosqualene is a complex process involving a series of cyclization and rearrangement reactions, resulting in the characteristic four-ring sterol nucleus. asm.org The radiolabel from [5-3H]mevalonolactone is retained within the lanosterol structure, allowing researchers to follow its subsequent conversion to cholesterol. This multi-step maturation process involves the removal of three methyl groups, the reduction of a double bond, and the migration of another double bond. acs.org Studies utilizing radiolabeled intermediates have been instrumental in identifying and characterizing the enzymes involved in this transformation. asm.org

Flux Analysis in Different Cellular and Organismal Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. libretexts.org13cflux.net When combined with isotopic tracers like [5-3H]mevalonolactone, MFA provides quantitative insights into the flow of metabolites through the cholesterol biosynthetic pathway. nih.gov This approach has been applied to various cellular and organismal systems to understand how cholesterol synthesis is regulated under different physiological and pathological conditions. For instance, in T cells, high intracellular cholesterol levels have been shown to decrease the metabolic flux from mevalonate into cholesterol, demonstrating a negative feedback mechanism. nih.gov In engineered E. coli strains designed to produce mevalonate, 13C-metabolic flux analysis has been used to investigate the efficiency of production and identify potential metabolic bottlenecks. researchgate.netnih.gov Furthermore, studies in rat brain slices using [3H]mevalonate have determined the rates of cholesterol biosynthesis, highlighting the active and independently regulated nature of this pathway in the brain. nih.gov

Non-Sterol Isoprenoid Synthesis

The mevalonate pathway is not solely dedicated to cholesterol production; it also gives rise to a wide variety of non-sterol isoprenoids that are essential for cellular function. researchgate.net [5-3H]mevalonolactone has been a valuable tool for tracing the synthesis of these diverse molecules.

Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) Derivates

Farnesyl pyrophosphate (FPP) is a crucial branch point intermediate in the mevalonate pathway. pnas.org Besides being a precursor for squalene, FPP is also a substrate for the synthesis of other important molecules. Geranylgeranyl pyrophosphate (GGPP) is synthesized from FPP by the addition of another isopentenyl pyrophosphate unit. researchgate.net Both FPP and GGPP are utilized in the post-translational modification of proteins, a process known as prenylation. The incorporation of metabolites from (RS)-[5-3H]mevalonolactone into prenylated proteins has been demonstrated in various cell types, such as human prostate cancer cells. nih.gov This radiolabeling has been used to show that certain drugs can inhibit the incorporation of farnesyl and geranylgeranyl groups into key signaling proteins like p21ras and p21rap-1. nih.gov

Dolichol and Ubiquinone Pathways

The mevalonate pathway also leads to the synthesis of dolichols and ubiquinone (Coenzyme Q). dtic.milmdpi.com Dolichols are long-chain polyisoprenols that function as carriers of sugar residues in the synthesis of glycoproteins. rockefeller.edu Ubiquinone is a vital component of the electron transport chain in mitochondria. mdpi.com The use of [3H]mevalonate as a precursor has enabled the measurement of the biosynthesis rates of dolichol and ubiquinone in various tissues, such as rat brain. nih.gov These studies have revealed that the synthesis of these non-sterol isoprenoids is an active and ongoing process. nih.gov For example, in C6 glial cells, while the cholesterol synthesis inhibitor squalestatin 1 blocked the incorporation of [3H]mevalonolactone into squalene and cholesterol, it did not inhibit, and in some cases even stimulated, the labeling of dolichyl phosphate and ubiquinone. nih.gov This demonstrates the differential regulation of the branches of the mevalonate pathway.

Prenylation of Proteins (e.g., Ras, Rho GTPases)

Protein prenylation is a critical post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) isoprenoid anchor is covalently attached to a cysteine residue at or near the C-terminus of a target protein. acs.orgfrontiersin.org This lipid modification is essential for membrane association and proper function of numerous proteins involved in cellular signaling, including the Ras and Rho families of small GTPases. acs.orgcreative-proteomics.com The use of (RS)-[5-³H]mevalonolactone has been fundamental in studying this process. By incubating cells with [³H]mevalonolactone, often in the presence of an inhibitor of endogenous mevalonate synthesis like lovastatin, researchers can radiolabel newly synthesized isoprenoid groups. aai.orgpnas.org This allows for the detection and quantification of prenylated proteins.

The Rho family of GTPases, which includes Rho, Rac, and Cdc42, are typically modified by a geranylgeranyl group. creative-proteomics.com Like Ras, this prenylation is crucial for their function in regulating the actin cytoskeleton, cell motility, and vesicular trafficking. creative-proteomics.com Metabolic labeling with [³H]mevalonolactone has been used to demonstrate the geranylgeranylation of Rho GTPases. pnas.orgpnas.org For example, studies on the Yersinia YopT protease showed that it cleaves RhoA N-terminal to the prenylated cysteine, and the release of the ³H-labeled geranylgeranyl group from RhoA, originally labeled with [³H]mevalonate, was used to assay the protease's activity. pnas.orgpnas.org Furthermore, research has shown that the specific types of prenylation can depend on the availability of isoprenoid substrates; at low [³H]mevalonate concentrations, farnesylation may predominate, while at higher concentrations, geranylgeranylation becomes more prevalent. nih.gov

Table 1: Selected Research Findings on Protein Prenylation Using (RS)-[5-³H]Mevalonolactone

Cell Type/System Target Protein(s) Key Finding Citation(s)
Chinese Hamster Ovary (CHO) Cells General Prenylated Proteins, Ras The specific proteins prenylated and the type of prenyl group attached (farnesyl vs. geranylgeranyl) are dependent on the concentration of available mevalonate. nih.gov
RBL-2H3 Mast Cells Ras (H-Ras, K-Ras) Confirmed the prenylation of Ras isoforms and demonstrated that farnesyltransferase inhibitors block the incorporation of radiolabel from [³H]mevalonolactone. aai.org
FRTL-5 Thyroid Cells p21ras, General Prenylated Proteins v-K-ras transformation alters the isoprenoid pathway, leading to reduced overall protein prenylation but preferential farnesylation of p21ras. pnas.orgpnas.org
HEK293T Cells RhoA, Rac1, Cdc42 Used [³H]mevalonate labeling to create ³H-geranylgeranylated Rho GTPases to study their cleavage by the Yersinia YopT protease. pnas.orgpnas.org
Human Embryonal Kidney (HEK) 293 Cells Rab8, Cdc42Hs [³H]mevalonate labeling was used to show that Rab8 prenylation was not blocked by a GGTase-I inhibitor, unlike the known GGTase-I substrate Cdc42Hs. nih.gov

Other Specialized Isoprenoids (e.g., Carotenoids, Heme-A)

Beyond sterols and prenylated proteins, the mevalonate pathway gives rise to a diverse array of other essential isoprenoids. viper.ac.in (RS)-[5-³H]Mevalonolactone has been a valuable tool for tracing the biosynthesis of these specialized molecules, confirming their origin from mevalonate and helping to elucidate their complex biosynthetic pathways.

Carotenoids are a large class of pigments found in plants and some fungi and bacteria, synthesized from the C20 isoprenoid, geranylgeranyl pyrophosphate (GGPP). nih.gov In fungi, the mevalonate pathway is the source of IPP for carotenoid synthesis. nih.govmdpi.com Early biochemical studies in fungi like Fusarium used ¹⁴C-labeled mevalonate to establish that carotenoids are synthesized in different cellular compartments from sterols. mdpi.com While direct studies specifically citing the use of (RS)-[5-³H]Mevalonolactone for carotenoid pathway tracing are less common in recent literature, the foundational principle of using radiolabeled mevalonate to trace the incorporation of isoprene (B109036) units is well-established for all isoprenoids derived from this pathway. viper.ac.inmdpi.com

Heme-A is a modified heme cofactor found in the active site of cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. A key feature of Heme-A is a farnesyl tail attached to the porphyrin ring. This farnesyl group is derived from farnesyl pyrophosphate (FPP), an intermediate of the mevalonate pathway. pnas.orgnih.gov Therefore, mevalonate pathway flux is directly required for the synthesis of Heme-A and proper mitochondrial respiration. pnas.org By using radiolabeled mevalonate, researchers can trace the incorporation of the farnesyl group into Heme-A, providing a method to study the regulation of this biosynthetic branch and its impact on mitochondrial function.

Ubiquinone (Coenzyme Q): This molecule, vital for electron transport and as an antioxidant, consists of a benzoquinone ring and a long polyprenyl side chain. bioone.orgwiley.com In eukaryotes, this side chain is synthesized from FPP and subsequent additions of IPP units, all derived from the mevalonate pathway. scielo.bruzh.ch Studies in various organisms, including the pathogen Pneumocystis carinii, have used radiolabeled mevalonate to demonstrate the de novo synthesis of the polyprenyl tail of different ubiquinone homologs (e.g., CoQ7, CoQ8, CoQ9, CoQ10). bioone.orgwiley.com

Dolichols: These are long-chain polyisoprenoid alcohols, and their phosphorylated form, dolichol phosphate, is essential for the N-linked glycosylation of proteins. uzh.chcdnsciencepub.commdpi.com The synthesis of dolichols also begins with FPP and is elongated by the addition of numerous IPP units. uzh.ch The use of [³H]mevalonate in cultured hepatocytes has been employed to study the synthesis of dolichol and dolichol phosphate, revealing how factors like inflammation can increase their production. cdnsciencepub.com

Table 2: Application of (RS)-[5-³H]Mevalonolactone in Tracing Other Specialized Isoprenoids

Specialized Isoprenoid Organism/Cell Type Research Focus Key Finding from Radiolabeling Citation(s)
Ubiquinone (Coenzyme Q) Pneumocystis carinii De novo biosynthesis Demonstrated that the organism synthesizes the polyprenyl tails of CoQ7, CoQ8, CoQ9, and CoQ10 using mevalonate as a precursor. bioone.orgwiley.com
Dolichol/Dolichol Phosphate Rat Hepatocytes Regulation by inflammation Inflammation increases the incorporation of [³H]mevalonate into dolichol and dolichol phosphate, suggesting stimulated synthesis. cdnsciencepub.com
Heme-A General Eukaryotic Mitochondrial function The mevalonate pathway provides the farnesyl precursor for Heme-A, linking it directly to electron transport chain function. pnas.orgnih.gov
Carotenoids Fungi (Fusarium) Compartmentation Early studies with radiolabeled mevalonate showed carotenoids are synthesized in different cellular compartments than other terpenoids. mdpi.com

Table of Mentioned Compounds

Compound Name
(RS)-[5-³H]Mevalonolactone
5-fluorouracil
6-mercaptopurine
Acetyl-CoA
Acetoacetyl-CoA
ALAD
ALAS1
Alendronate
Aminolevulinate (ALA)
Astaxanthin
β-carotene
β-cryptoxanthin
Canthaxanthin
Carotenoids
Cdc42
Cdc42Hs
Cholesterol
Clodronate
Coenzyme Q (Ubiquinone)
Coenzyme Q10
Coenzyme Q7
Coenzyme Q8
Coenzyme Q9
Cytochrome c oxidase
Dimethylallyl pyrophosphate (DMAPP)
Dolichol
Dolichol phosphate
Echinenone
Erg20
Farnesol
Farnesyl diphosphate (FPP)
Farnesyl pyrophosphate
FECH
Gemcitabine
Geranylgeraniol
Geranylgeranyl pyrophosphate (GGPP)
Heme-A
H-Ras
Isopentenyl pyrophosphate (IPP)
K-Ras
Lovastatin
Lycopene
Mevalonate
Mevalonic acid
Neurosporaxanthin
N-Ras
p21ras
Phytoene
Phytofluene
Pravastatin
Rac
Rac1
Ras
Retinal
Rho
RhoA
Risendronate
Sterols
Succinylacetone (SA)
Succinyl-CoA
Torularhodin
Torulene

Historical Perspective on the Application of Radiolabeled Mevalonolactone in Biochemical Research

The use of radiolabeled compounds has been fundamental to elucidating metabolic pathways since the mid-20th century. numberanalytics.compomics.com Before the widespread availability and affordability of stable isotopes and advanced analytical techniques like mass spectrometry and nuclear magnetic resonance, radioactive isotopes were the primary tools for tracing biochemical reactions. pomics.com

The discovery and elucidation of the cholesterol biosynthesis pathway, for which Konrad Bloch and Feodor Lynen were awarded the Nobel Prize in 1964, heavily relied on the use of radiolabeled precursors. numberanalytics.comnumberanalytics.com Early research in the 1950s and 1960s employed radiolabeled versions of intermediates to map out the intricate steps of this pathway. nih.gov

Specifically, radiolabeled mevalonate (B85504), including [¹⁴C]mevalonate and later [³H]mevalonate, became an invaluable tool. nih.govjci.org Researchers used these compounds to study the rate of cholesterol synthesis and to identify the key regulatory enzymes in the pathway, such as HMG-CoA reductase. numberanalytics.comnih.gov For example, early studies involved administering radiolabeled mevalonate to animal models and tissue preparations to track its incorporation into sterols and steroids, providing crucial evidence for the metabolic route. acs.orgpsu.edu These foundational experiments laid the groundwork for understanding not only cholesterol metabolism but also the broader field of isoprenoid biosynthesis. The application of radiolabeled mevalonolactone (B1676541) continues to be relevant in modern research for detailed kinetic studies of sterol and isoprenoid metabolism. jci.orgjci.org

Comparative Biochemistry and Evolutionary Aspects of Mevalonate Pathway

Variations in Mevalonate (B85504) Pathway Enzymes Across Domains of Life

While the initial steps of the MVA pathway, converting acetyl-CoA to (R)-mevalonate, are largely conserved, the subsequent "lower" part of the pathway exhibits remarkable variations, particularly between eukaryotes, bacteria, and archaea. wikipedia.orgnih.gov These differences highlight the distinct evolutionary trajectories of isoprenoid biosynthesis.

Eukaryotic Pathways (e.g., Human, Yeast, Fungi, Plants)

In eukaryotes, the MVA pathway is the primary source of IPP and DMAPP and is located in the cytoplasm. mdpi.comresearchgate.net The pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. nih.gov The lower MVA pathway in eukaryotes involves the sequential phosphorylation of mevalonate at the 5-OH position twice, followed by a decarboxylation step to produce IPP. wikipedia.org

Key enzymes in the eukaryotic lower MVA pathway include:

Mevalonate Kinase (MVK): Phosphorylates mevalonate to mevalonate 5-phosphate.

Phosphomevalonate Kinase (PMK): Phosphorylates mevalonate 5-phosphate to mevalonate 5-diphosphate.

Mevalonate Diphosphate (B83284) Decarboxylase (MDD): Catalyzes the ATP-dependent decarboxylation of mevalonate 5-diphosphate to yield IPP. nih.gov

Plants are unique in that they possess both the MVA pathway in the cytosol and the MEP pathway in their plastids. wikipedia.orgnih.gov This dual system allows for the synthesis of different classes of isoprenoids in separate cellular compartments, though evidence suggests cross-talk and exchange of intermediates between the two pathways. etals.orgbiorxiv.org The eukaryotic MVA pathway is considered to have been inherited from prokaryotic ancestors. pnas.org

Bacterial Mevalonate Pathways

While the MEP pathway is predominant in most bacteria, a number of bacterial species, particularly within the Firmicutes and Chloroflexi phyla, utilize the MVA pathway. nih.govoup.comresearchgate.net The presence of the MVA pathway in bacteria has often been attributed to horizontal gene transfer (HGT) from eukaryotes or archaea. nih.govnih.gov

The bacterial MVA pathway is largely homologous to the eukaryotic version, especially in Gram-positive cocci like Staphylococcus and Streptococcus. oup.comnih.gov However, there are notable differences. For instance, bacterial HMG-CoA reductases are typically class II enzymes, distinct from the class I enzymes found in eukaryotes. nih.gov The genes for the MVA pathway in these bacteria are often clustered together in operons, a common feature of bacterial genomes. nih.gov Interestingly, the bacterium Candidatus Promineifilum breve, belonging to the phylum Chloroflexota, has been found to possess an archaeal-type MVA pathway, likely acquired through HGT. asm.org

Archaeal Mevalonate Pathways and Novel Enzyme Discoveries

Archaea exclusively use the MVA pathway for isoprenoid biosynthesis, a necessity for producing their unique ether-linked membrane lipids. oup.comnih.gov However, for a long time, the archaeal MVA pathway was considered incomplete as homologs for the canonical eukaryotic enzymes phosphomevalonate kinase (PMK) and mevalonate diphosphate decarboxylase (MDD) were missing from most archaeal genomes. nih.govoup.com

This puzzle led to the discovery of alternative and novel enzyme chemistries in archaea, revealing distinct variations of the lower MVA pathway. oup.comacs.org

The "Reverse" Archaeal Pathway (MPD Route): Found in halophiles and some Chloroflexi, this pathway reverses the final two steps of the eukaryotic pathway. oup.com Mevalonate 5-phosphate is first decarboxylated by Mevalonate Phosphate (B84403) Decarboxylase (MPD) to form isopentenyl phosphate (IP). elifesciences.org Subsequently, Isopentenyl Phosphate Kinase (IPK) phosphorylates IP to the final product, IPP. oup.comoup.com

The Aeropyrum pernix-type Pathway: A more recently elucidated pathway in this hyperthermophilic archaeon involves a previously unknown intermediate. pnas.org Mevalonate 5-phosphate is dehydrated by Mevalonate 5-phosphate Dehydratase to form trans-anhydromevalonate 5-phosphate. This intermediate is then decarboxylated by trans-Anhydromevalonate 5-phosphate Decarboxylase to isopentenyl phosphate, which is then phosphorylated by IPK to IPP. pnas.org This pathway is thought to be the evolutionary prototype for the other MVA pathway variations. pnas.org

The Thermoplasma acidophilum Pathway: This thermoacidophilic archaeon possesses yet another variant. wikipedia.orgacs.org It involves the phosphorylation of mevalonate at the 3-OH position by a Mevalonate-3-kinase , followed by phosphorylation at the 5-OH position by a Mevalonate-3-phosphate-5-kinase . acs.orgnih.gov An as-yet-unidentified decarboxylase is proposed to convert the resulting mevalonate 3,5-bisphosphate to isopentenyl phosphate. acs.orgnih.gov

These discoveries underscore the remarkable metabolic plasticity within Archaea. Phylogenetic analyses suggest that the MVA pathway originated in archaea after the divergence from the Last Universal Common Ancestor (LUCA) and that Asgard archaea played a crucial role in its evolution and transfer to eukaryotes. mdpi.com

Table 1: Comparison of Lower Mevalonate Pathway Variations

Feature Eukaryotic Pathway "Reverse" Archaeal Pathway (MPD Route) Aeropyrum pernix-type Pathway Thermoplasma acidophilum Pathway
Key Enzymes Mevalonate Kinase (MVK), Phosphomevalonate Kinase (PMK), Mevalonate Diphosphate Decarboxylase (MDD) Mevalonate Kinase (MVK), Mevalonate Phosphate Decarboxylase (MPD), Isopentenyl Phosphate Kinase (IPK) Mevalonate Kinase (MVK), Mevalonate 5-phosphate Dehydratase, trans-Anhydromevalonate 5-phosphate Decarboxylase, Isopentenyl Phosphate Kinase (IPK) Mevalonate-3-kinase, Mevalonate-3-phosphate-5-kinase, (putative) Decarboxylase, Isopentenyl Phosphate Kinase (IPK)
Intermediate after MVA-5-P Mevalonate 5-Diphosphate Isopentenyl Phosphate (IP) trans-Anhydromevalonate 5-phosphate Mevalonate 3,5-bisphosphate
Order of Final Steps Phosphorylation, then Decarboxylation Decarboxylation, then Phosphorylation Dehydration, then Decarboxylation, then Phosphorylation Sequential Phosphorylation (3-OH, then 5-OH), then Decarboxylation
Primary Domain(s) Eukarya, some Bacteria Archaea (e.g., Halophiles), some Bacteria (Chloroflexi) Archaea (e.g., Aeropyrum pernix) Archaea (e.g., Thermoplasma acidophilum)

Co-existence and Interplay with the Methylerythritol Phosphate (MEP) Pathway

The MEP pathway is the other major route for IPP and DMAPP synthesis. oup.com It is the predominant pathway in most bacteria, cyanobacteria, and in the plastids of plants and algae. pnas.orgwikipedia.org The MEP pathway starts from pyruvate (B1213749) and glyceraldehyde 3-phosphate and proceeds through a series of intermediates entirely different from the MVA pathway. nih.gov

The distribution of these two pathways across the domains of life is a key feature of their evolution. Generally, Archaea and Fungi rely solely on the MVA pathway, while most bacteria use the MEP pathway. oup.comnih.gov Organisms like plants and some protists are metabolic chimeras, utilizing both pathways in different cellular compartments. wikipedia.orgwikipedia.org In plants, the cytosolic MVA pathway and the plastidial MEP pathway operate in parallel. wikipedia.org While they are physically separated, there is established evidence of metabolic cross-talk, with the exchange of isoprenoid precursors between the cytosol and plastids. etals.orgbiorxiv.org

The co-existence in some organisms and the mutually exclusive nature in others suggest a complex evolutionary history involving endosymbiosis and horizontal gene transfer. For plastid-bearing eukaryotes, it is widely accepted that the MEP pathway genes were acquired from the cyanobacterial ancestor of plastids. pnas.orgresearchgate.net The presence of the MVA pathway in a minority of bacteria is often considered a result of HGT. nih.govoup.com

Evolutionary Origins and Divergence of Isoprenoid Biosynthesis

The evolutionary origin of isoprenoid biosynthesis is a subject of ongoing debate. Isoprenoids are ancient biomolecules, and the existence of two distinct, non-homologous pathways for their synthesis raises fundamental questions about their emergence. pnas.org

One hypothesis suggests that the MVA pathway is ancestral to all three domains of life and was present in the Last Universal Common Ancestor (LUCA). nih.gov This model posits that the MVA pathway was subsequently lost in most bacterial lineages and replaced by the MEP pathway. oup.com

A contrasting view proposes that the MVA pathway originated in Archaea and the MEP pathway originated in Bacteria. pnas.orgresearchgate.net Eukaryotes then inherited their isoprenoid biosynthesis genes from these prokaryotic domains: the MVA pathway from an archaeal ancestor (consistent with models of eukaryogenesis involving an archaeal host) and the MEP pathway via the endosymbiotic acquisition of the cyanobacterial progenitor of plastids. pnas.orgmdpi.com Recent comprehensive genomic analyses lend support to an archaeal origin for the MVA pathway, suggesting LUCA may have lacked the enzymes for isoprenoid synthesis altogether. mdpi.com

Regardless of the specific origin, the evolution of these pathways has been shaped significantly by horizontal gene transfer, particularly among prokaryotes. pnas.org The various forms of the MVA pathway found in Archaea represent different evolutionary solutions to the same biochemical problem, showcasing the adaptability of metabolic networks over geological timescales. The study of these pathways continues to provide crucial insights into early cell evolution and the establishment of the three domains of life. pnas.orgnih.gov

Advanced Research Methodologies in 5 3h Mevalonolactone Studies

Quantitative Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular reactions in a metabolic network. nih.govnih.gov By introducing a labeled substrate like [5-3H]Mevalonolactone, researchers can trace the distribution of the tritium (B154650) isotope through the mevalonate (B85504) pathway and into subsequent biosynthetic routes. This provides a quantitative description of cellular metabolism, revealing how genetic or environmental changes affect pathway utilization. nih.gov While 13C-based tracers are common in MFA for analyzing central carbon metabolism researchgate.netmdpi.com, tritiated tracers like [5-3H]Mevalonolactone are particularly valuable for their high sensitivity and specificity in studying pathways with lower flux rates or for determining the fate of specific hydrogen atoms.

Isotope dilution is a quantitative method used to determine the concentration of a substance in a sample. nemc.usup.ac.za In the context of [5-3H]Mevalonolactone, this technique involves introducing a known amount of the radiolabeled compound into a biological system. After a period of metabolic activity, a specific downstream product is isolated. The specific radioactivity (radioactivity per unit mass) of the isolated product is then measured. By comparing this value to the initial specific radioactivity of the [5-3H]Mevalonolactone administered, the extent of dilution by the endogenous, unlabeled pool of the metabolite can be calculated, thereby revealing its concentration.

This method has been effectively used to study the formation of various isoprenoids. For instance, research on rat liver involved injecting (RS)-[5-3H]-mevalonolactone to trace its incorporation into dolichyl phosphate (B84403). nih.gov By measuring the radioactivity in the isolated dolichyl phosphate, researchers could quantify the amount synthesized from the mevalonate precursor. A key advantage of this technique is that the final separation of the target metabolite does not need to be quantitative, as the ratio of labeled to unlabeled molecules is the critical measurement. up.ac.zanih.gov

Table 1: Isotope Dilution Analysis of Dolichyl Phosphate in Rat Liver

ParameterDescriptionFindingCitation
TracerRadiolabeled precursor(RS)-[5-3H]-mevalonolactone nih.gov
SystemBiological modelRat liver homogenate fractions nih.gov
AnalyteMetabolite of interestDolichyl Phosphate nih.gov
Key ObservationA significant portion (~40%) of microsomal and lysosomal dolichyl phosphate was found to be covalently bound to proteins and was only released after alkaline hydrolysis, demonstrating the utility of the tracer in identifying distinct metabolic pools. nih.gov

The turnover rate of a metabolite—the rate at which it is synthesized and degraded—is a critical indicator of metabolic dynamics. d-nb.info Constant infusion of [5-3H]Mevalonolactone is a classic and robust method for determining the turnover rate of plasma mevalonate. In this technique, a priming dose of the tracer is administered, followed by a continuous infusion at a constant rate to achieve a steady-state concentration of the labeled compound in the plasma. jci.org

Once isotopic steady state is reached, the rate of plasma mevalonate turnover can be calculated from the infusion rate and the specific activity of mevalonate in the plasma. d-nb.infojci.org This approach has been instrumental in demonstrating the relationship between plasma mevalonate levels and whole-body cholesterol synthesis. nih.gov Studies have shown that the turnover of circulating mevalonate directly reflects the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. jci.orgnih.gov

Table 2: Experimental Parameters for Plasma Mevalonate Turnover Rate Determination

ParameterMethodDetailsCitation
TracerLabeled Compound3R-[5-3H]MVA jci.org
AdministrationTechniqueConstant isotope infusion with a priming dose jci.org
SamplingBiological MatrixBlood plasma jci.org
AnalysisMeasurementMVA mass and [5-3H]MVA radioactivity to calculate specific activity jci.org
OutcomeCalculated ValuePlasma MVA turnover rate jci.org

Radiometric Assays for Enzyme Activity

Radiometric assays offer high sensitivity and specificity for measuring enzyme activity, particularly when spectrophotometric methods are not feasible due to interfering substances in crude extracts. creative-enzymes.com These assays rely on the use of a radiolabeled substrate, such as [5-3H]Mevalonolactone, and the subsequent measurement of the radioactivity incorporated into the product. creative-enzymes.comnumberanalytics.com This allows for direct quantification of the reaction rate.

Radiometric methods have been foundational in characterizing the enzymes of the mevalonate pathway. csic.esresearchgate.net For example, the activity of HMG-CoA reductase has been determined by using D,L-[3-14C]3-hydroxy-3-methylglutaryl-CoA as a substrate and quantifying the labeled mevalonate produced. csic.es Conversely, to assay the subsequent enzyme, mevalonate kinase, [5-3H]Mevalonolactone can be used as the substrate to measure the formation of radiolabeled mevalonate-5-phosphate.

Coupled enzyme assays are often used when the direct measurement of a product is difficult. In this system, the product of the first enzymatic reaction serves as the substrate for a second, "coupling" enzyme, which catalyzes an easily measurable reaction. tandfonline.com For enzymes in the mevalonate pathway like mevalonate kinase and phosphomevalonate kinase, a common coupled assay system involves pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov

In this setup, the ADP produced by the kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. tandfonline.comtandfonline.com Lactate dehydrogenase then reduces the pyruvate to lactate, a reaction that involves the oxidation of NADH to NAD+. nih.govtandfonline.com The decrease in NADH concentration can be continuously monitored by spectrophotometry at 340 nm. While this method does not directly use [5-3H]Mevalonolactone, it is a crucial complementary technique for kinetic studies of the enzymes that metabolize it. It allows for the determination of key kinetic parameters like Kₘ and Vₘₐₓ. nih.gov

Table 3: Kinetic Parameters of Mevalonate Pathway Kinases via Coupled Assay

EnzymeSubstrateApparent Kₘ (µM)Source
Mevalonate KinaseATP210 nih.gov
Mevalonate KinaseMevalonate65 nih.gov
Phosphomevalonate KinaseATP410 nih.gov
Phosphomevalonate Kinase5-Phosphomevalonate400 nih.gov

Liquid scintillation counting is the primary technique for quantifying the low-energy beta emissions from tritium (³H). frontiersin.orgpsu.edu In studies using [5-3H]Mevalonolactone, after the enzymatic reaction or metabolic process is complete, the radiolabeled products must be separated from the unreacted substrate. sigmaaldrich.com The radioactivity of the isolated product is then measured using a liquid scintillation counter.

The process involves placing the sample in a vial with a "scintillation cocktail," a mixture of a solvent and fluorescent compounds (scintillators). frontiersin.org The beta particles emitted by the tritium transfer energy to the solvent molecules, which in turn transfer energy to the scintillators. The excited scintillators release this energy as flashes of light (photons), which are detected and converted into an electrical pulse by photomultiplier tubes in the counter. frontiersin.orgpsu.edu The number of pulses per unit time (counts per minute, or CPM) is proportional to the amount of radioactivity present. This method is used to quantify the incorporation of the ³H label into a wide range of downstream metabolites, including dolichyl phosphate, prenylated proteins, and cholesterol. nih.govoup.comresearchgate.net

Chromatographic Separation Techniques for Labeled Metabolites

Effective separation of the radiolabeled substrate from its various metabolic products is critical for accurate analysis. Chromatography is the cornerstone for achieving this separation. nih.govunl.edu Depending on the physicochemical properties of the metabolites of interest, which range from the relatively polar mevalonic acid to the highly nonpolar cholesterol, different chromatographic techniques are employed.

Thin-layer chromatography (TLC) offers a simple and rapid method for separating compounds. For instance, after synthesis, [5-3H]Mevalonolactone itself can be purified using TLC on silica (B1680970) gel plates with a solvent system like acetone-benzene. jci.org Ion-exchange chromatography is particularly useful for separating the phosphorylated intermediates of the mevalonate pathway. Anion exchange columns, such as those with Dowex 1 resin, can effectively separate mevalonic acid, mevalonate phosphate, and mevalonate pyrophosphate based on their increasing negative charge. jci.orgresearchgate.net For more complex mixtures or for achieving higher resolution, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used to separate less polar isoprenoids like dolichol and ubiquinone, while techniques like hydrophilic interaction liquid chromatography (HILIC) are suited for more polar compounds. nih.govnih.govthermofisher.com The separated fractions are then collected for quantification via liquid scintillation counting.

Thin Layer Chromatography (TLC) and Autoradiography/Fluorography

Thin Layer Chromatography (TLC) is a foundational technique for separating radiolabeled lipids synthesized from [5-³H]mevalonolactone. Following incubation of cells or tissues with the radiolabeled precursor, lipids are extracted and spotted onto a TLC plate coated with a stationary phase, such as silica gel. pnas.org A solvent system then moves up the plate by capillary action, separating the lipid mixture based on the differential partitioning of individual components between the mobile and stationary phases.

To visualize the separated, radiolabeled compounds, techniques like autoradiography or fluorography are employed. pnas.org In autoradiography, the TLC plate is placed in direct contact with X-ray film. The beta particles emitted by the tritium (³H) atoms in the mevalonolactone-derived products expose the film, creating dark spots that correspond to the location of the radiolabeled lipids. Fluorography enhances the detection of the weak beta emissions from tritium by impregnating the TLC plate with a scintillant, which emits light when struck by the beta particles, and this light then exposes the film. pnas.org

This combination of TLC and autoradiography/fluorography has been instrumental in studies of isoprenoid metabolism. For instance, in studies of the parasite Trypanosoma cruzi, this method demonstrated that inhibitors of the enzyme sterol 14-demethylase block the synthesis of mature sterols, leading to the accumulation of radiolabeled intermediates that comigrate with lanosterol (B1674476) standards on the TLC plate. pnas.org Similarly, this technique is used to monitor the deacylation of proteins like H-Ras by observing the mobility shift of the [³H]mevalonolactone-labeled protein on a gel, a process visualized by autoradiography. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Dolichol Analysis

High-Performance Liquid Chromatography (HPLC) offers a more powerful and quantitative method for analyzing dolichols, a class of long-chain polyisoprenols synthesized from mevalonate. biologists.comcdnsciencepub.comasm.org In this technique, a lipid extract containing [³H]mevalonolactone-derived products is injected into a column packed with a stationary phase. A high-pressure solvent system (the mobile phase) then carries the sample through the column, separating the different lipid species based on their affinity for the stationary phase. biologists.comcdnsciencepub.com

For dolichol analysis, both normal-phase and reverse-phase HPLC are utilized.

Normal-phase HPLC , often with a cyanopropyl (CN) column, can separate total dolichols from other neutral lipids like cholesterol. biologists.com

Reverse-phase HPLC , typically with a C18 column, is effective for separating dolichol and dolichol phosphate homologs of different chain lengths. cdnsciencepub.com

Following separation, fractions of the eluate are collected and the radioactivity in each fraction is measured using a liquid scintillation counter. biologists.com This allows for the precise quantification of [³H]mevalonolactone incorporation into specific dolichol species. This methodology has been crucial in understanding how factors like serum depletion or cell density affect the balance between dolichol and cholesterol synthesis. biologists.com For example, studies in 3T6 cells showed that serum depletion significantly depressed the incorporation of mevalonate into dolichol compared to cholesterol. biologists.com

Table 1: HPLC Methods for Dolichol Analysis Using [5-³H]Mevalonolactone
HPLC ModeColumn TypeMobile Phase ExampleApplication ExampleReference
Normal-PhaseCyanopropyl (CN)Not specifiedSeparation of total dolichol from cholesterol in 3T6 cells. biologists.com
Reverse-PhaseC18Isopropanol-methanol (1:1, v/v) for dolichol; Isopropanol-methanol (1:1, v/v) with 10 mM phosphoric acid for dolichol phosphate.Quantitation of dolichol and dolichol phosphate in cultured hepatocytes. cdnsciencepub.com
Adsorptive HPLCDionex BioLCNot specifiedDetermining the identity of prenols as polyprenol or dolichol in Trypanosoma brucei. asm.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the detailed analysis of sterol profiles. pnas.orgresearchgate.netspringernature.com While GC-MS itself does not directly detect radioactivity, it is often used in parallel with or subsequent to radiolabeling studies to identify and quantify the specific sterols into which [5-³H]mevalonolactone is incorporated.

In this method, sterols are first extracted from cells and often derivatized (e.g., converted to trimethylsilyl (B98337) ethers) to increase their volatility. springernature.com The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated as it passes through a long capillary column. pnas.orgresearchgate.net The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification. researchgate.net

GC-MS is invaluable for identifying specific sterol intermediates that accumulate when the cholesterol biosynthetic pathway is blocked. For example, in studies of Trypanosoma cruzi treated with sterol synthesis inhibitors, GC-MS analysis confirmed the identity of the accumulated radiolabeled intermediates suggested by TLC, showing that mature sterols disappeared with increasing drug concentrations. pnas.org Similarly, GC-MS protocols have been developed to quantify the absolute levels of cholesterol and its precursor, 7-dehydrocholesterol (B119134) (7DHC), in fibroblasts, which is critical for studying disorders of cholesterol synthesis like Smith-Lemli-Opitz syndrome. researchgate.net

Cellular and Subcellular Localization Studies Using Labeled Precursors

The use of radiolabeled precursors like [5-³H]mevalonolactone is fundamental to understanding the spatial organization of isoprenoid biosynthesis within the cell. The mevalonate pathway itself is primarily located in the cytoplasm and the endoplasmic reticulum (ER). genome.jp By tracing the incorporation of the ³H label, researchers can determine the subcellular compartments where different isoprenoids are synthesized and accumulate.

For example, studies have used [5-³H]mevalonolactone to label proteins like Ras, which undergo isoprenylation, a key modification for their membrane association. pnas.org Following labeling, cells are fractionated into subcellular components (e.g., cytosol and membranes). The amount of radioactivity associated with Ras protein in each fraction is then quantified, revealing its degree of membrane association. pnas.orgdeadnet.se Such studies were critical in demonstrating that farnesylation is sufficient to tether Ras to the cell membrane, a crucial step in its signaling function and transforming activity. pnas.org

Furthermore, labeling experiments help elucidate the transport of isoprenoid intermediates between organelles. In plants, which have two distinct isoprenoid synthesis pathways (the cytosolic mevalonate pathway and the plastidial MEP pathway), tandfonline.comfrontiersin.org feeding experiments with radiolabeled mevalonate have shown that cytosolic precursors can be imported into plastids for the synthesis of molecules like chlorophylls (B1240455) and carotenoids. frontiersin.org

Genetic Perturbation and Complementation Studies in Labeled Systems

Combining the use of [5-³H]mevalonolactone with genetic manipulation provides a powerful strategy to dissect the function of specific enzymes in the isoprenoid pathway.

Genetic Perturbation involves knocking down or knocking out a gene encoding a specific enzyme and then using the radiolabeled precursor to observe the metabolic consequences. For instance, in MA-10 cells, knocking down the gene for the enzyme CYP17, which was previously known for its role in steroid hormone synthesis, led to a significant reduction in the synthesis of progesterone (B1679170), as traced by radiolabeled precursors. oup.com This approach helps to uncover new functions for known enzymes.

Complementation Studies are often performed in model organisms like yeast or in mutant cell lines that have a defect in a specific metabolic step. For example, the yeast rer2Δ mutant has a defect in dolichol synthesis and cannot grow at higher temperatures. umich.edu Researchers can introduce a candidate gene from another organism (e.g., a plant cis-prenyltransferase) into this mutant. umich.edunih.gov If the introduced gene restores the ability to synthesize dolichols (which can be assayed by labeling with [³H]mevalonolactone or by observing growth at the non-permissive temperature), it confirms the function of that gene. This approach was used to identify and characterize the genes responsible for dolichol synthesis in Arabidopsis thaliana. nih.gov

Table 2: Examples of Genetic Studies Using [5-³H]Mevalonolactone
Study TypeOrganism/Cell LineGene/Enzyme TargetedKey FindingReference
Genetic Perturbation (Knockdown)MA-10 Leydig cellsCYP17 (Cytochrome P450 17α-hydroxylase/17,20-lyase)CYP17 plays a role in progesterone biosynthesis, beyond its known functions. oup.com
ComplementationSaccharomyces cerevisiae (rer2Δ mutant)LEW1 (cis-prenyltransferase from Arabidopsis)LEW1 encodes a functional cis-prenyltransferase involved in dolichol synthesis. nih.gov
Analysis of MutantTrypanosoma brucei (ConA 1-1 mutant)Unknown, related to N-glycan synthesisThe mutant had a striking defect in dolichol synthesis, producing equal amounts of dolichol and its precursor, polyprenol. asm.org

Impact of Mevalonate Pathway Dysregulation in Biological Research Models

Investigating Feedback Regulation and Inhibitor Mechanisms

The radiolabeled compound (RS)-[5-3H]Mevalonolactone serves as a crucial analytical tool in biological research models to investigate the intricate control mechanisms of the mevalonate (B85504) pathway. Its primary application lies in tracing the metabolic flow through this pathway, thereby enabling precise quantification of enzyme activity, elucidation of feedback loops, and determination of the specific mechanisms of inhibitors.

Elucidating Feedback Regulation

The mevalonate pathway is subject to stringent feedback regulation, primarily centered on the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the pathway's rate-limiting step. dovepress.com End-products of the pathway, particularly cholesterol, inhibit the activity of this enzyme to prevent their own over-accumulation. nih.govnih.gov Research has demonstrated that this feedback control mechanism is a primary regulator of cholesterol synthesis. researchgate.netcapes.gov.brnih.gov

The use of tritiated mevalonolactone (B1676541) allows researchers to bypass the HMG-CoA reductase step and directly study the downstream segments of the pathway. By introducing [5-3H]Mevalonolactone into cellular or cell-free systems, scientists can measure the rate of its conversion into subsequent isoprenoids and sterols. This technique is invaluable for differentiating the effects of regulatory molecules on HMG-CoA reductase versus other enzymes in the pathway. For instance, a reduction in the synthesis of labeled cholesterol from a labeled precursor like acetate (B1210297) after cholesterol feeding, but not from labeled mevalonate, confirms that the feedback site is located at or before the formation of mevalonate. researchgate.netcapes.gov.br

Analyzing Inhibitor Mechanisms

(RS)-[5-3H]Mevalonolactone is instrumental in defining the mode of action and efficacy of pharmacological inhibitors targeting the mevalonate pathway.

HMG-CoA Reductase Inhibitors (Statins): Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase. clinpgx.org Studies utilizing patient models treated with statins, such as atorvastatin, demonstrate a significant downstream effect of this inhibition. The reduction in the pathway's output can be quantified by measuring the levels of its products.

Table 1: Effect of Atorvastatin (40 mg/day) on Mevalonate Concentration in Blood Plasma

AnalyteMedian Change from BaselineRange of Change
Mevalonate-38%-77% to +43%
Data derived from a study on patients with coronary heart disease. nih.gov

Downstream Enzyme Inhibitors: The tracer is also used to pinpoint the site of action of inhibitors that target enzymes downstream of HMG-CoA reductase. In one study, cultured human skin fibroblasts were incubated with [5-3H]mevalonolactone to investigate a novel inhibitor, YM 9429. The results showed a significant buildup of radiolabeled 7-dehydrocholesterol (B119134), the substrate for the enzyme 7-dehydrocholesterol reductase, with a corresponding decrease in the formation of radiolabeled cholesterol. researchgate.net This finding directly identified the specific enzymatic step blocked by the inhibitor.

Table 2: Illustrative Effect of a 7-Dehydrocholesterol Reductase Inhibitor on Sterol Synthesis from [5-3H]Mevalonolactone in a Cell Culture Model

ConditionRadiolabeled 7-DehydrocholesterolRadiolabeled CholesterolConclusion
Control (No Inhibitor)Low / BaselineHighNormal pathway function.
With Inhibitor (YM 9429)Marked AccumulationMarkedly ReducedInhibition of the conversion of 7-dehydrocholesterol to cholesterol.
This table conceptualizes the findings described in research on 7-dehydrocholesterol reductase inhibitors. researchgate.net

Application as an Internal Standard: Beyond its use as a metabolic tracer, [5-3H]Mevalonolactone also serves a technical role as an internal standard in enzyme assays. In studies of HMG-CoA reductase activity in endothelial cells, for example, the recovery of [5-3H]mevalonolactone is used to normalize the results obtained from the enzymatic conversion of radiolabeled [14C]HMG-CoA to [14C]mevalonolactone. ahajournals.org This ensures the accuracy of the activity measurement by correcting for any sample loss during processing. ahajournals.org Research using this method has shown that factors like fluid shear stress can decrease HMG-CoA reductase activity. ahajournals.org

Table 3: HMG-CoA Reductase (HCR) Activity in Endothelial Cells Under Different Stimuli

ConditionHCR Activity Attenuation
Shear Stress37%
AICAR (AMPK Activator)33%
Data reflects the percentage decrease in enzyme activity relative to untreated cells, determined using an assay where [5-3H]mevalonolactone was a recovery standard. ahajournals.org

Use in Non-Mammalian Systems: The utility of (RS)-[5-3H]Mevalonolactone extends to plant biochemistry. Administration of the compound to seedlings of Maytenus aquifolium allowed researchers to trace the biosynthesis of complex triterpenoids. researchgate.net The experiments revealed that friedelin (B1674157) was synthesized in the leaves and subsequently translocated to other parts of the plant, where it was converted into other compounds. researchgate.net

Table 4: Distribution of Radiolabel After Administration of (±)5-3H Mevalonolactone in Maytenus aquifolium Seedlings

Plant PartMajor Radiolabeled Compound(s) Detected
LeavesFriedelin
TwigsFriedelin
StemsFriedelin
Root BarkMaytenin, Pristimerin
Findings indicate the translocation of triterpenes from the leaves to the root bark for further transformation. researchgate.net

Future Directions and Emerging Research Avenues for 5 3h Mevalonolactone

Exploring Uncharted Branches of Isoprenoid Metabolism

The classical view of the MVA pathway culminates in the synthesis of cholesterol, dolichols, and ubiquinone. However, evidence suggests the existence of unexplored branches and alternative metabolic fates for mevalonate-derived intermediates. The use of [5-3H]Mevalonolactone as a metabolic tracer remains critical for identifying and characterizing these novel isoprenoids.

Early studies using tritiated mevalonate (B85504) in bovine retinas led to the discovery of previously unknown C15 and C20 isoprenoid acids, such as farnesoic acid and geranylgeranoic acid, demonstrating that not all mevalonate is directed towards sterol synthesis. nih.gov More recently, a novel glutathione (B108866) conjugate, s-geranylgeranyl-l-glutathione (B10860684) (GGG), was identified as an output of the MVA pathway, highlighting that fundamental discoveries are still being made. nih.gov

Future research can leverage [5-3H]Mevalonolactone in diverse biological systems, from microorganisms to specialized mammalian cells, coupled with high-sensitivity mass spectrometry. This approach is poised to uncover new classes of isoprenoids with potentially unique biological functions. For instance, investigations into archaea have revealed alternative MVA pathways with novel enzymes and intermediates, such as mevalonate-3-phosphate and mevalonate-3,5-bisphosphate. mdpi.comacs.orgresearchgate.net Applying [5-3H]Mevalonolactone to these organisms could further illuminate these unique metabolic routes and their end products.

Potential Research Area Organism/System Potential Novel Compounds Significance
Alternative MVA PathwaysArchaea (e.g., Thermoplasma)Intermediates and end-products of the "archaeal" MVA pathwayUnderstanding metabolic diversity and evolution oup.comasm.org
Specialized Cell MetabolismMammalian Retina, NeuronsNovel isoprenoid acids, prenylated proteinsElucidating tissue-specific roles of isoprenoids nih.govlidsen.com
Host-Pathogen InteractionsPlasmodium falciparumMinor or condition-specific isoprenoidsClarifying pathway crosstalk and identifying drug targets bioline.org.br
Plant Secondary MetabolismMedicinal Plants (e.g., Artemisia annua)Novel sesquiterpenes and other specialized isoprenoidsDrug discovery and understanding plant defense mechanisms researchgate.netcsic.es

Integration with Multi-Omics Data for Comprehensive Pathway Understanding

To move beyond linear pathway tracing, future studies will depend on the integration of [5-3H]Mevalonolactone-derived metabolic flux data with multi-omics datasets. nih.gov This systems-biology approach allows for a holistic understanding of how the MVA pathway is regulated and how it influences global cellular processes. bmbreports.orgarxiv.org By combining tracer experiments with genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of metabolic networks. jci.org

For example, a study combining transcriptomic and proteomic analyses identified the mevalonate pathway as a core mediator of cardiomyocyte proliferation. nih.gov Similarly, multi-omics approaches in glioblastoma have linked EGFR signaling to lipid and cholesterol metabolism remodeling. nih.gov

Future projects could use [5-3H]Mevalonolactone to quantify pathway flux under specific genetic (e.g., p53 mutations that affect SREBP-2 regulation nih.govaacrjournals.org) or environmental conditions. This flux data can then be correlated with transcriptomic data (gene expression of MVA pathway enzymes), proteomic data (protein levels of the same enzymes), and untargeted metabolomics (profiles of all cellular small molecules). This integration can reveal regulatory nodes, feedback loops, and crosstalk with other metabolic pathways, such as glycolysis and fatty acid metabolism, that would be missed by any single-omics approach. researchgate.netfrontiersin.org

Omics Technology Information Provided Integration with [5-3H]Mevalonolactone
Genomics DNA sequence, mutations, copy number variations nih.govCorrelates genetic variants in MVA pathway genes with metabolic flux.
Transcriptomics Gene expression levels (mRNA) nih.govLinks changes in enzyme expression with the rate of isoprenoid synthesis.
Proteomics Protein abundance, post-translational modifications nih.govConnects enzyme levels and modifications (e.g., phosphorylation) to pathway activity.
Metabolomics Global profile of small molecule metabolites nih.govProvides a snapshot of the metabolic state, revealing how MVA pathway flux impacts other pathways.

Development of Novel Tracing and Imaging Methodologies

While scintillation counting of tritium (B154650) provides quantitative data, it lacks spatial resolution. A significant future direction is the development of novel methodologies that can visualize the subcellular fate of the 5-3H label from mevalonolactone (B1676541).

Advanced imaging techniques are becoming increasingly crucial in biological research. nih.govnih.gov An emerging area is the use of image-based screening systems. For instance, a system has been developed using a GFP-fusion protein that localizes to the nucleus when protein geranylgeranylation is inhibited, providing a visual readout of a specific branch of the MVA pathway. f1000research.com This type of assay could be adapted to screen for factors that modulate MVA pathway flux, using [5-3H]Mevalonolactone for secondary validation.

Future innovations could include:

High-Resolution Autoradiography: Combining [5-3H]Mevalonolactone labeling with electron microscopy to pinpoint the accumulation of newly synthesized isoprenoids within specific organelles or membrane microdomains.

Mass Spectrometry Imaging (MSI): While challenging for tritium, developing derivatization strategies or using complementary stable-isotope-labeled mevalonolactone could allow for label-free imaging of downstream metabolites directly in tissue sections, providing unparalleled spatial context for pathway activity.

Click-Chemistry Probes: Synthesizing mevalonolactone analogues containing bio-orthogonal handles (e.g., alkynes or azides). These probes would be metabolized and incorporated into downstream isoprenoids, which could then be visualized using fluorescent reporters via click chemistry, enabling dynamic imaging in living cells. nih.gov

These advanced methods will transform the use of mevalonate tracers from a purely quantitative tool to one that also provides critical spatial and dynamic information.

Understanding Stereospecificity of Mevalonolactone Utilization in Complex Biological Systems

(RS)-[5-3H]Mevalonolactone is a racemic mixture, containing both the (R) and (S) enantiomers. It is well-established that the canonical MVA pathway is highly stereospecific. researchgate.net The enzyme mevalonate kinase exclusively phosphorylates (R)-mevalonate, which is then further metabolized to IPP. researchgate.net The (S)-enantiomer is generally considered to be biologically inactive in this context.

However, this raises a critical question for future research: what is the ultimate fate of (S)-mevalonolactone in various biological systems? The use of stereochemically pure, radiolabeled enantiomers, which can now be produced via chemoenzymatic synthesis tandfonline.comnih.gov, will be instrumental in answering this.

Key research avenues include:

Metabolic Fate of (S)-Mevalonolactone: Using [3H]-(S)-Mevalonolactone to trace whether this enantiomer is excreted unchanged, converted to other metabolites by unknown enzymes, or perhaps has a biological function of its own.

Enantiomer-Specific Inhibition: Investigating whether the (S)-enantiomer can act as an inhibitor of mevalonate kinase or other enzymes, even if it is not a substrate.

Comparative Stereospecificity: Examining the utilization of (R)- and (S)-mevalonolactone across different domains of life, particularly in organisms with alternative MVA pathways, which may possess enzymes with different stereochemical preferences.

Enantiomer Known Fate / Current Understanding Future Research Questions
(R)-Mevalonolactone Substrate for Mevalonate Kinase; converted to (R)-mevalonate-5-phosphate and enters the canonical MVA pathway for isoprenoid synthesis. researchgate.netresearchgate.netWhat is the flux through branching pathways under different conditions? How is it partitioned between different isoprenoid classes?
(S)-Mevalonolactone Not a substrate for Mevalonate Kinase; generally considered biologically inactive. researchgate.netIs it completely inert and excreted? Does it have an inhibitory or regulatory role? Can it be metabolized by a different, undiscovered pathway?

Re-evaluation of Historical Findings with Advanced Techniques

Many of the foundational discoveries in isoprenoid biosynthesis were made decades ago using [5-3H]Mevalonolactone and techniques that, while groundbreaking for their time, had limitations in sensitivity and resolution. nih.govbioline.org.br There is a compelling opportunity to revisit these historical experiments with the arsenal (B13267) of modern analytical technologies.

Similarly, early studies quantified the incorporation of the tritium label into broad categories of lipids like "saponifiable" or "nonsaponifiable". nih.gov Replicating these tracer studies and analyzing the extracts with modern LC-MS/MS or high-resolution NMR could provide a much more detailed and quantitative picture, potentially identifying dozens of minor, yet biologically important, downstream metabolites that were previously below the limit of detection. This could clarify the roles of various isoprenoids in processes like protein prenylation, which are crucial for cellular signaling. nih.govresearchgate.net

Historical Finding / Observation Original Technique Advanced Technique for Re-evaluation Potential New Insight
Failure to detect labeled isoprenoids in P. falciparum. bioline.org.brScintillation CountingAccelerator Mass Spectrometry (AMS), high-sensitivity LC-MS/MSDetection of very low-flux MVA activity or host-derived isoprenoid uptake.
Incorporation into broad lipid fractions (e.g., sterols). nih.govThin Layer Chromatography (TLC), Scintillation CountingUntargeted Metabolomics, Lipidomics (LC-MS/MS)Comprehensive, quantitative profile of all downstream isoprenoids, including minor species.
Elucidation of the main MVA pathway enzymes. nih.govEnzyme assays with radiolabeled substratesCrispr-based genetic screening, Multi-omics pathway analysis nih.govnih.govIdentification of novel regulatory proteins and interactions with other metabolic networks.

Q & A

Q. Key Parameters from Studies :

Cell TypeTracer ConcentrationIncubation TimeKey FindingsReference
T. cruzi100 µCi24 h70–80% incorporation into prenylated proteins
HEK 293T400 µCiOvernightEnhanced detection of palmitoylated proteins after statin pretreatment

How does RS-[5-³H]mevalonolactone facilitate the study of HMG-CoA reductase activity in cholesterol biosynthesis?

Answer:
RS-[5-³H]mevalonolactone is a key tracer for measuring HMG-CoA reductase activity, the rate-limiting enzyme in the mevalonate pathway. Methodological steps include:

  • Enzyme Assay : Cell lysates are incubated with ³H-labeled mevalonolactone, NADPH, and cofactors. The reaction is acid-quenched to lactonize mevalonate, followed by centrifugation and TLC to isolate products .
  • Data Interpretation : Activity is calculated based on the ratio of ³H-mevalonolactone to ¹⁴C-mevalonolactone (internal standard) using dual-label scintillation counting .
  • Critical Controls : Use of statins (e.g., simvastatin) to validate specificity and account for endogenous enzyme inhibition .

Q. Example Workflow :

Sample Preparation : Homogenize liver tissue or cultured cells in hypotonic buffer.

Incubation : Add RS-[5-³H]mevalonolactone (50–60 Ci/mmol) and monitor lactonization at 37°C for 30 min .

Separation : Spot supernatant on TLC plates, develop with acetone/benzene, and excise bands corresponding to mevalonolactone .

How can researchers optimize the incorporation efficiency of RS-[5-³H]mevalonolactone in metabolic labeling studies?

Answer:
Optimization strategies depend on experimental models and objectives:

  • Statin Pretreatment : Inhibiting endogenous HMG-CoA reductase with lovastatin (10–15 µM) increases cellular uptake of exogenous ³H-mevalonolactone .
  • Serum Dialysis : Use of dialyzed fetal bovine serum (FBS) minimizes exogenous lipid interference, improving tracer specificity .
  • Incubation Time : Longer incubations (e.g., 24–48 h) enhance labeling of slow-turnover proteins like lamin B .
  • Dose Adjustment : Higher specific activity (50–60 Ci/mmol) improves detection sensitivity in low-abundance pathways .

Case Study :
In Trypanosoma cruzi, 100 µCi of RS-[5-³H]mevalonolactone + 10 µM mevinolin yielded 90% incorporation into isoprenylated proteins after 24 h .

What are common sources of data contradiction when using RS-[5-³H]mevalonolactone, and how can they be resolved?

Answer:
Discrepancies often arise from:

  • Cell-Type Variability : Differences in membrane permeability (e.g., keratinocytes vs. hepatocytes) affect tracer uptake. Pre-testing permeability with unlabeled mevalonolactone is advised .
  • Extraction Efficiency : Incomplete delipidation (e.g., using chloroform-methanol vs. acetone) may skew protein-bound ³H counts. Validate methods with spiked recovery standards .
  • Isotope Dilution : Endogenous mevalonate pools dilute the tracer, reducing signal-to-noise. Use statins or serum-free media to minimize this .

Q. Resolution Workflow :

Internal Standardization : Include [¹⁴C]mevalonolactone to normalize extraction losses .

Cross-Validation : Compare TLC results with LC-MS for critical metabolites .

How is RS-[5-³H]mevalonolactone used to study protein prenylation in disease models?

Answer:
The compound is pivotal for tracking farnesylation/geranylation in pathologies like cancer or parasitic infections:

  • Labeling Protocol : Incubate cells with ³H-mevalonolactone + inhibitors (e.g., manumycin for Ras farnesylation). Extract proteins and analyze via SDS-PAGE/fluorography .
  • Key Findings :
    • In T. cruzi, ³H labeling revealed selective inhibition of parasite prenylation by azole drugs .
    • HEK 293T studies showed FBXL2 ubiquitin ligase activity depends on palmitoylation, traced via ³H incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.